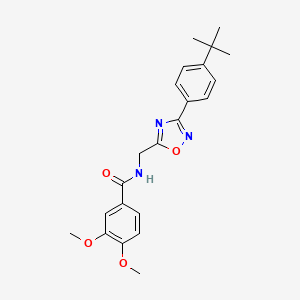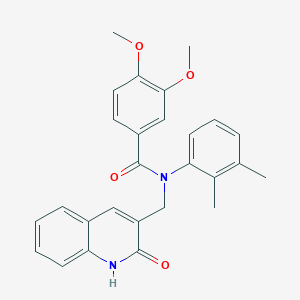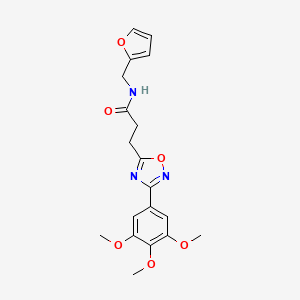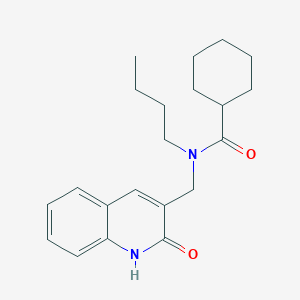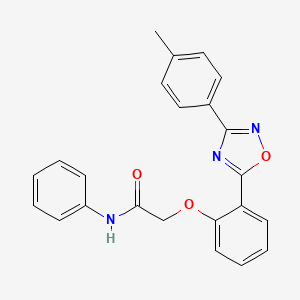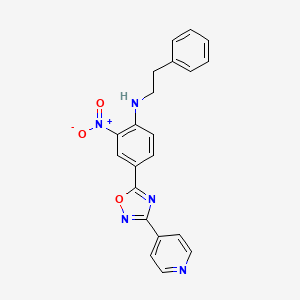![molecular formula C22H22N4O2 B7702104 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7702104.png)
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide, also known as IQ-1S, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. IQ-1S has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide involves its ability to bind to and inhibit the activity of the protein Dishevelled (Dvl), which is a key component of the Wnt signaling pathway. By inhibiting the activity of Dvl, this compound is able to block the downstream effects of the Wnt pathway, including the proliferation and differentiation of cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has been shown to exhibit a variety of other biochemical and physiological effects. These include its ability to inhibit the activity of the transcription factor NF-kB, which is involved in the regulation of inflammation and immune responses. This compound has also been shown to protect against neuronal damage in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide is its ability to selectively inhibit the activity of the Wnt pathway, without affecting other signaling pathways. This makes it a useful tool for studying the role of the Wnt pathway in various biological processes. However, one limitation of this compound is its relatively low potency, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide. One area of interest is the development of more potent analogs of the compound, which could be used as potential anticancer drugs. Another direction is the investigation of the compound's effects on other signaling pathways, which could lead to the identification of new therapeutic targets. Additionally, the potential use of this compound in the treatment of neurodegenerative diseases warrants further investigation.
Métodos De Síntesis
The synthesis of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide is a multi-step process that involves the use of various reagents and catalysts. The first step involves the synthesis of the pyrazolo[3,4-b]quinoline core, which is achieved through the reaction of 2-aminobenzonitrile with ethyl acetoacetate. The resulting product is then subjected to a series of reactions, including bromination, reduction, and cyclization, to yield the desired compound.
Aplicaciones Científicas De Investigación
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its ability to inhibit the activity of the Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
4-methoxy-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14(2)13-26-21-18(12-16-6-4-5-7-19(16)23-21)20(25-26)24-22(27)15-8-10-17(28-3)11-9-15/h4-12,14H,13H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCQDOGEHOWRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7702024.png)

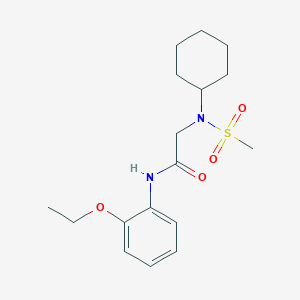
![2,7-dimethyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702048.png)

